1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is an organic compound that features a urea moiety linked to a 4-chlorobenzyl group and a 1,5-dimethyl-1H-pyrazol-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the reaction between 4-chlorobenzyl isocyanate and 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine is a plausible route.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions would be critical to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Corresponding amines or alcohols.
Substitution: New compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Agrochemicals: The compound may serve as a precursor for the synthesis of herbicides or pesticides.
Materials Science: It could be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-(2-(1H-pyrazol-3-yl)ethyl)urea: Lacks the dimethyl groups on the pyrazole ring.
1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness: 1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is unique due to the presence of both a chlorobenzyl group and a dimethyl-substituted pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGYXPHMJPCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.